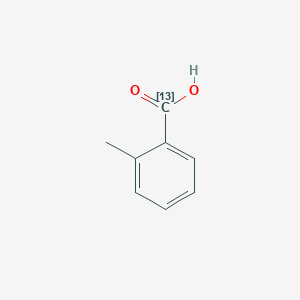

2-methylbenzoic acid

概述

描述

2-Methylbenzoic acid, also known as o-toluic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₂. It is an isomer of p-toluic acid and m-toluic acid. This compound is characterized by a methyl group attached to the benzene ring at the ortho position relative to the carboxyl group. When purified and recrystallized, this compound forms needle-shaped crystals .

准备方法

2-Methylbenzoic acid can be synthesized through various methods. One common synthetic route involves the oxidation of o-xylene using nitric acid . Another method includes the etherification, Grignard reaction, and hydrolysis of 2,6-dichlorotoluene . Industrial production methods often rely on these synthetic routes due to their efficiency and yield.

化学反应分析

2-Methylbenzoic acid undergoes several types of chemical reactions, including:

Oxidation: The methyl group can be oxidized to form benzoic acid under strong oxidizing conditions.

Reduction: The carboxyl group can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include nitric acid for oxidation, lithium aluminum hydride for reduction, and bromine or chlorine for substitution reactions. Major products formed from these reactions include benzoic acid, benzyl alcohol, and various substituted benzoic acids.

科学研究应用

2-Methylbenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: It is used in the production of dyes, resins, and plasticizers.

作用机制

The mechanism of action of 2-methylbenzoic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it can inhibit the growth of certain bacteria by disrupting their cell membrane integrity . The carboxyl group plays a crucial role in these interactions by forming hydrogen bonds with target molecules.

相似化合物的比较

2-Methylbenzoic acid is similar to other toluic acids, such as p-toluic acid and m-toluic acid. its unique ortho substitution pattern gives it distinct chemical properties and reactivity. For example, the ortho position of the methyl group makes it more reactive in electrophilic aromatic substitution reactions compared to its para and meta isomers .

Similar compounds include:

p-Toluic acid: Has the methyl group at the para position.

m-Toluic acid: Has the methyl group at the meta position.

Benzoic acid: Lacks the methyl group and has different reactivity patterns.

属性

IUPAC Name |

2-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3,(H,9,10)/i8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLPBLYKEWSWPD-VJJZLTLGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1[13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

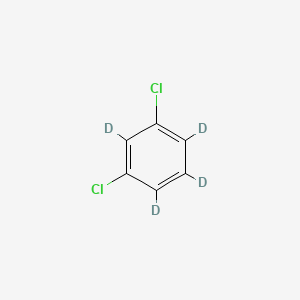

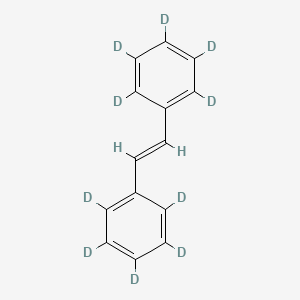

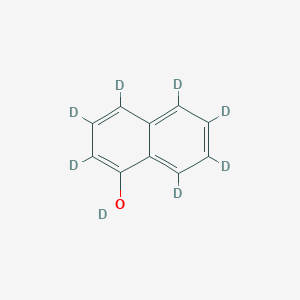

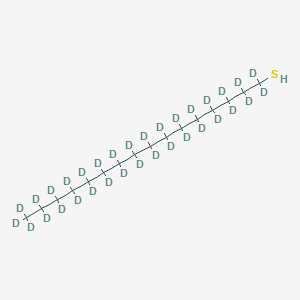

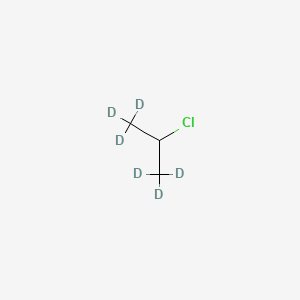

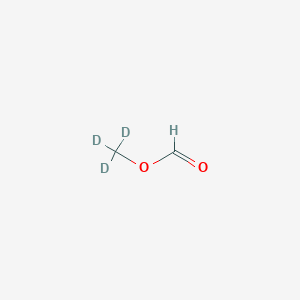

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 2-methylbenzoic acid is C8H8O2, and its molecular weight is 136.15 g/mol.

ANone: Key spectroscopic data for this compound include:

A: The ortho-methyl group in this compound introduces steric hindrance, affecting its physical and chemical properties. Research indicates that it adopts a non-planar conformation, unlike benzoic acid, and exhibits enhanced acidity in the gas phase, attributed to a pole-induced dipole interaction in the anion. []

ANone: Several analytical methods have been employed to analyze this compound:

- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, has been used to measure this compound levels in various matrices, including eel plasma and pharmaceutical formulations. [, ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is utilized to quantify this compound, especially at trace levels, in complex matrices like fruits, vegetables, and mint. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。